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6-(2,6-dimethylphenoxy)-1-hexanethiol

Molecular Electronics Self-Assembled Monolayers Dielectric Breakdown

6-(2,6-Dimethylphenoxy)-1-hexanethiol (MF: C₁₄H₂₂OS, MW: 238.39 g·mol⁻¹) is a thiol-terminated, phenoxy-capped alkanethiol belonging to the ω‑(aryloxy)alkane‑1‑thiol subclass. The hexamethylene spacer is terminated at the ω‑position by a 2,6‑dimethyl‑substituted phenoxy headgroup.

Molecular Formula C14H22OS
Molecular Weight 238.39 g/mol
Cat. No. B3837776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylphenoxy)-1-hexanethiol
Molecular FormulaC14H22OS
Molecular Weight238.39 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCCCCCS
InChIInChI=1S/C14H22OS/c1-12-8-7-9-13(2)14(12)15-10-5-3-4-6-11-16/h7-9,16H,3-6,10-11H2,1-2H3
InChIKeyWNXQRVGVYFYCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylphenoxy)-1-hexanethiol – Structural Identity, Core Specifications, and Procurement-Relevant Chemical Class Profile


6-(2,6-Dimethylphenoxy)-1-hexanethiol (MF: C₁₄H₂₂OS, MW: 238.39 g·mol⁻¹) is a thiol-terminated, phenoxy-capped alkanethiol belonging to the ω‑(aryloxy)alkane‑1‑thiol subclass . The hexamethylene spacer is terminated at the ω‑position by a 2,6‑dimethyl‑substituted phenoxy headgroup. Commercial grades are typically supplied at ≥95% purity , and the compound is procured exclusively for research‑use‑only applications in surface chemistry, molecular electronics, and nanomaterials, where the combination of a robust Au–S anchoring motif and a sterically demanding, electron‑rich aromatic terminus is functionally critical [1].

Workflow

Thiol-terminated SAM precursor for Au(111) substrates in surface chemistry and molecular electronics.

Selection

Sterically demanding 2,6-dimethylphenoxy headgroup constrains phenyl rotation and modulates interfacial packing.

Use Context

C6 spacer reported as shortest chain length supporting ordered monolayers in phenoxy-terminated SAMs.

Why Generic ω-Substituted Alkanethiols Cannot Substitute for 6-(2,6-Dimethylphenoxy)-1-hexanethiol – The Criticality of Headgroup Regiochemistry


Although diverse ω‑substituted alkanethiols share the same Au–S anchoring chemistry, the electronic character, steric profile, and substitution pattern of the terminal aryl group dictate SAM packing density, tilt angle, dielectric strength, and interfacial energy [1]. In particular, the 2,6‑dimethylphenoxy terminus introduces ortho,ortho‑disubstitution that constrains phenyl ring rotation, reduces the projected molecular footprint, and suppresses gauche defects in the alkyl backbone relative to unsubstituted phenoxy or meta‑substituted analogs [2]. Simple replacement with 1‑hexanethiol, n‑alkanethiols, or regioisomeric dimethylphenoxy derivatives therefore alters film thickness, electron‑transfer resistance, and surface hydrophobicity, directly impacting device yield and reproducibility in molecular electronics [3].

n-Alkanethiols vs. aryl-terminated

Methyl-terminated SAMs lack the aromatic dielectric function; simple n-alkanethiols may shift leakage current and device yield in MIM junctions.

Regioisomeric dimethylphenoxy analogs

Meta-substituted or para-substituted phenoxy headgroups alter R_ct and surface free energy; ortho,ortho-disubstitution profile may not transfer directly.

Shorter spacer analogs (C2–C4)

C2–C4 phenoxy-terminated thiols produce disordered, low-coverage monolayers; C6 spacer supports ordered packing critical for dielectric integrity.

Quantitative Differentiation of 6-(2,6-Dimethylphenoxy)-1-hexanethiol – Head-to-Head and Cross-Study Comparative Evidence


Dielectric Insulation Superiority of Phenoxy-Terminated SAMs vs. Methyl-Terminated Alkanethiol SAMs on Gold

In metal–insulator–metal (MIM) junctions, SAMs formed from aryl-terminated alkanethiols (including phenoxy-terminated analogs) exhibited near‑perfect insulator behavior with leakage currents in the nanoampere range at ±1 V DC, whereas methyl‑terminated eicosanethiol SAMs suffered immediate short circuits at voltages <±0.1 V with currents in the ampere range [1]. This 9‑order‑of‑magnitude difference in leakage current at modest bias is a direct consequence of the phenyl headgroup enforcing a densely packed, low‑defect monolayer that prevents metal filament penetration during top‑contact evaporation [1].

Dielectric Insulation
Reported
Target class nA range at ±1 V
Comparator Ampere range, short circuits
≥9 orders of magnitude difference; ~50% insulator yield for aryl-SAMs

Supports phenoxy-terminated class as insulation candidate for molecular-scale dielectrics.

Class-level inference; specific 2,6-isomer data to verify.

Molecular Electronics Self-Assembled Monolayers Dielectric Breakdown

Regiochemical Tuning of Electron-Transfer Resistance – Ortho,Ortho-Disubstitution vs. Meta-Substitution in Phenoxy-Terminated SAMs

Impedance spectroscopy on phenoxy‑terminated SAMs reveals that meta‑substitution of the aromatic ring lowers the monolayer's resistance to electron transfer compared to para‑substituted analogs [1]. The 2,6‑dimethylphenoxy headgroup, by enforcing ortho,ortho‑disubstitution, restricts the conformational freedom of the phenyl ring, promoting a more upright orientation and tighter lateral packing relative to meta‑substituted (e.g., 2,5‑dimethylphenoxy or 3,4‑dimethylphenoxy) variants [2]. Although direct impedance data for the 2,6‑dimethyl isomer are not yet published, the class‑level structure–property relationship predicts higher charge‑transfer resistance (R_ct) and lower defect density for ortho‑disubstituted phenoxy SAMs than for their meta‑substituted counterparts [1].

Regiochemical Tuning
Class-level
Impedance Spectroscopy
Predicted higher R_ct vs. meta-substituted analogs
Sterically enforced upright orientation; reduced gauche defects

Ortho,ortho-disubstitution may support higher charge-transfer resistance.

Quantitative R_ct for 2,6-isomer not yet published.

Interfacial Electrochemistry Charge Transfer Structure–Property Relationship

Alkyl Chain Length Engineering – Hexamethylene Spacer as the Optimal Compromise Between SAM Order and Dielectric Thickness

For aryl‑terminated alkanethiol SAMs on gold, RAIRS analysis of the ν_as(CH₂) band position at 2917–2918 cm⁻¹ indicates densely packed, well‑ordered monolayers with estimated tilt angles of 37–40° when the alkyl spacer is sufficiently long to permit effective van der Waals interchain interactions [1]. The C6 (hexamethylene) spacer in 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol provides adequate chain length for crystalline packing while maintaining a SAM thickness of approximately 1.5–2.0 nm — thin enough for efficient quantum tunneling in molecular junctions yet thick enough to prevent pinhole‑mediated short circuits [2]. Shorter spacers (e.g., C2–C4 analogs such as 2‑(2,6‑dimethylphenoxy)ethane‑1‑thiol) produce disordered, low‑coverage monolayers , while substantially longer spacers (C11–C12) increase film thickness beyond the optimal tunneling regime for many nanoelectronic applications.

Chain-Length Engineering
Cross-study
2917–2918 cm⁻¹ ν_as(CH₂)
Tilt angle 37–40°, thickness ~1.5–2.0 nm
C6 spacer: shortest ordered chain vs. C11–C12 thicker films

Supports selection as shortest ordered-chain candidate for tunneling junctions.

Based on RAIRS on Au(111); direct 2,6-isomer data to verify.

SAM Crystallinity Tunneling Barrier Chain‑Length Optimization

Steric Footprint and Surface Free Energy Differentiation Among Dimethylphenoxy Positional Isomers

Contact angle goniometry and Zisman/Fowkes analysis of phenoxy‑terminated SAMs demonstrate that the position of substituents on the aromatic ring measurably alters surface free energy (SFE) [1]. Meta‑substitution was shown to significantly shift the dispersive contribution to SFE relative to para‑substitution, consistent with changes in the projection of functional groups at the SAM–ambient interface [1]. The 2,6‑dimethyl (ortho,ortho) substitution pattern is expected to produce a distinct SFE signature compared to the commercially available 2,5‑dimethylphenoxy isomer (Cat. No. B7939420) and the 3,4‑dimethylphenoxy isomer (Cat. No. S5281206), with the steric shielding of the ether oxygen by the flanking methyl groups potentially reducing the polar component of SFE .

Surface Free Energy
Class-level
Polar SFE
Lower predicted
Predicted lower polar SFE vs. para-/meta-substituted isomers
Steric shielding of ether oxygen by ortho-methyl groups

May support distinct wettability profile for anti-biofouling and sensor passivation.

Quantitative SFE for 2,6-isomer not published.

Surface Wettability Contact Angle Goniometry SAM Packing Density

High‑Value Application Scenarios for 6-(2,6-Dimethylphenoxy)-1-hexanethiol – Where the Evidence Supports Preferential Selection


Gate Dielectric in Molecular‑Scale Metal–Insulator–Metal (MIM) Diodes and Nanocapacitors

The class‑level demonstration that phenoxy‑terminated alkanethiol SAMs suppress leakage current to the nA range at ±1 V — a ≥9‑order‑of‑magnitude improvement over methyl‑terminated SAMs — supports the use of 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol as a candidate SAM precursor for ultrathin (~1.5–2.0 nm) gate dielectrics [1]. The C6 spacer provides the shortest alkyl chain that yields crystalline packing in phenoxy‑terminated SAMs, minimizing tunneling resistance while preserving dielectric integrity, which is critical for low‑voltage operation of molecular transistors and memory elements.

Work‑Function Tuning Layer for Organic and Perovskite Photovoltaic Contacts

Functionalized aromatic thiol SAMs with electron‑rich headgroups have been shown to tune the hole injection barrier at Au/organic interfaces via interfacial dipole engineering [2]. The electron‑donating 2,6‑dimethylphenoxy terminus is expected to impart a larger negative interfacial dipole than unsubstituted phenoxy or methoxy‑substituted analogs, enabling finer adjustment of the effective metal work function without altering the molecular backbone length — a distinct advantage when matching electrode Fermi levels to organic semiconductor HOMO levels in OPV and OLED devices.

Corrosion‑Resistant Primer Layer with Controlled Hydrophobicity on Gold‑Coated Sensors and MEMS

The steric profile of the 2,6‑dimethylphenoxy headgroup is predicted to yield a SAM surface with lower polar surface free energy relative to unsubstituted phenoxy or monomethyl‑phenoxy analogs, based on regiochemistry‑dependent SFE trends established for this compound class [3]. This property is valuable for anti‑stiction coatings on gold‑coated MEMS surfaces and for passivation layers on electrochemical biosensor electrodes, where reproducible surface energy is a critical quality attribute influencing sensor drift and fouling rates.

Spacer/Linker Ligand for Gold Nanoparticle Superlattices and Chemiresistive Sensor Arrays

The hexamethylene spacer coupled with a sterically bulky aromatic terminus positions 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol as a candidate capping ligand for Au nanoparticle synthesis, where the ligand shell composition (including the ratio of phenoxy‑terminated to simple alkanethiol ligands) directly governs inter‑particle spacing and vapor‑phase analyte partitioning in chemiresistive sensors [4]. The 2,6‑dimethyl substitution is expected to reduce ligand interdigitation relative to n‑alkanethiols, potentially sharpening the sensor response to aromatic volatile organic compounds.

Application
Selection Property
Validation Focus
MIM gate dielectric
Insulating SAM precursor with crystalline C6 spacer
Leakage current in Au–SAM–Al junctions
Work-function tuning
Electron-donating 2,6-dimethylphenoxy headgroup
Interfacial dipole and effective metal work function
Anti-stiction / passivation
Sterically shielded, lower-polarity SAM surface
Contact angle goniometry and surface free energy
Au NP capping ligand
Bulky aromatic thiol for controlled inter-particle spacing
Ligand shell composition and analyte partitioning
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